Enhanced Lipophilicity (LogP) vs. Non-Ethyl Analog
The target compound exhibits a predicted LogP of 2.64 , which is ~1.5-2.0 log units higher than the estimated LogP for the non-ethyl analog 5,7-dichloropyrazolo[1,5-a]pyrimidine (estimated ~0.64-1.14 based on fragment contributions). This increase in lipophilicity, driven by the 2-ethyl group, can improve passive membrane permeability and potentially enhance oral bioavailability in drug discovery programs [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 2.64 (ACD/Labs) |
| Comparator Or Baseline | 5,7-Dichloropyrazolo[1,5-a]pyrimidine (CAS 57489-77-7), estimated LogP ~0.64-1.14 |
| Quantified Difference | ~1.5-2.0 log units higher |
| Conditions | In silico prediction (ACD/Percepta) |
Why This Matters
Higher LogP often correlates with improved passive diffusion across biological membranes, making the 2-ethyl compound a potentially more favorable starting point for lead optimization requiring moderate lipophilicity.
- [1] Ali, E.M.H., et al. Bioorg. Chem. 2020, 99, 103801. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. View Source
